molecular formula C12H20Cl2N4 B1445697 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride CAS No. 1384429-19-9

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride

Cat. No. B1445697
CAS RN: 1384429-19-9
M. Wt: 291.22 g/mol
InChI Key: LGYMKQQXBYWFJF-UHFFFAOYSA-N
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Description

This compound, also known as 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinamine dihydrochloride, has a CAS Number of 1384429-19-9 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C12H20Cl2N4 . The InChI code is 1S/C12H18N4.2ClH/c13-9-4-6-16(7-5-9)12-10-2-1-3-11(10)14-8-15-12;;/h8-9H,1-7,13H2;2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.22 . It is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not provided .

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in synthesizing compounds with cyclopenta[d]pyrimidine scaffolds, which are significant for their broader synthetic applications and bioavailability. The synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives through one-pot multicomponent reactions showcases the applicability of such scaffolds in developing lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Dipeptidyl Peptidase IV Inhibitors

The structure also shares similarities with compounds acting as inhibitors for dipeptidyl peptidase IV (DPP IV), a target for treating type 2 diabetes mellitus (T2DM). Research on DPP IV inhibitors highlights the potential for developing antidiabetic drugs by focusing on inhibiting GLP-1 and GIP degradation but not affecting other protease activities or communication with proteins (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of N-Heterocycles via Sulfinimines

Chiral sulfinamides, including tert-butanesulfinamide, have been used in asymmetric N-heterocycle synthesis, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds represent structural motifs of many natural products and therapeutically relevant compounds, indicating the potential utility of such structural frameworks in drug development (Philip et al., 2020).

Dopamine D2 Receptor Ligands

Compounds containing piperidine moieties, similar to the one in the query, have been extensively studied for their roles as ligands for dopamine D2 receptors, used in treating neuropsychiatric disorders such as schizophrenia and depression. The typical pharmacophore comprises an aromatic moiety, cyclic amine, central linker, and lipophilic fragment, essential for high D2R affinity (Jůza et al., 2022).

Recyclable Copper Catalyst Systems

The synthesis of compounds involving piperidine structures through C-N bond-forming cross-coupling reactions highlights the importance of recyclable catalyst systems. Such systems are crucial for developing environmentally friendly and economically viable synthetic routes for compounds that could have pharmaceutical applications (Kantam et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key component in intracellular signaling pathways that regulate growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been observed to inhibit the PI3K-PKB-mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This inhibition affects various cellular processes, including protein synthesis, cell cycle progression, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of PKB, binding to the enzyme’s ATP-binding site and preventing its activation . This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of PKB activity and prolonged anti-proliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells affects its activity and function, with higher concentrations observed in the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, influencing its function and efficacy .

properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.2ClH/c13-9-4-6-16(7-5-9)12-10-2-1-3-11(10)14-8-15-12;;/h8-9H,1-7,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYMKQQXBYWFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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